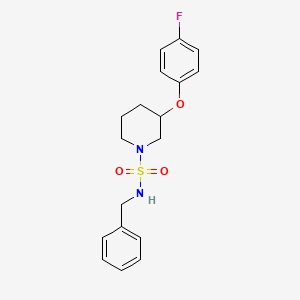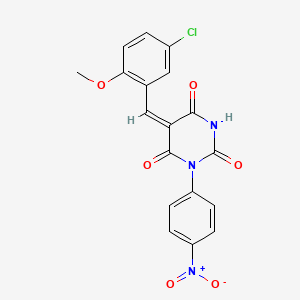![molecular formula C16H22N2O4 B5292640 {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid](/img/structure/B5292640.png)
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid, also known as PEPA, is a synthetic compound that belongs to the family of NMDA receptor modulators. It has gained significant attention in scientific research due to its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid acts as a positive allosteric modulator of NMDA receptors. It binds to a specific site on the receptor, which enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the neuron, which is essential for the activation of various signaling pathways involved in learning and memory processes.
Biochemical and Physiological Effects
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid in lab experiments is its high potency and selectivity for NMDA receptors. This allows for precise modulation of receptor activity without affecting other neurotransmitter systems. However, one limitation is that {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid. One area of interest is its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid can improve cognitive function and reduce neuronal cell death in animal models of these diseases. Another area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid. These compounds may have improved therapeutic potential and fewer side effects compared to existing drugs.
Méthodes De Synthèse
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid can be synthesized by reacting 2-oxo-2-(4-piperidinyl)acetic acid with 2-phenylethylamine and 1,2-dibromoethane. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified by column chromatography to obtain pure {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid.
Applications De Recherche Scientifique
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid has been extensively studied for its potential in treating neurological disorders. It has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. Studies have also suggested that {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid may have neuroprotective effects by preventing neuronal cell death and reducing inflammation in the brain.
Propriétés
IUPAC Name |
2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(12-22-13-16(20)21)18-10-8-17(9-11-18)7-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQOBKMSUZOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethoxy}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5292566.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5292596.png)
![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
![3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5292607.png)
![1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5292611.png)
![N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5292613.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292624.png)
![5-(2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5292631.png)


![N-1,3-benzodioxol-5-yl-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5292662.png)
![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5292668.png)